![molecular formula C23H17BrN2O4 B5418753 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acrylonitrile family and has been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation. It may also disrupt the membrane structure of bacteria and fungi, leading to their death. The fluorescent properties of this compound may be attributed to its ability to bind to metal ions.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to bind to metal ions and exhibit fluorescence properties.
実験室実験の利点と制限
The advantages of using 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile in lab experiments include its potential for anticancer, antibacterial, and antifungal applications. Additionally, its fluorescent properties make it a useful tool for detecting metal ions. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
将来の方向性
For 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile include further investigation of its anticancer, antibacterial, and antifungal properties. Additionally, studies may focus on optimizing the synthesis method to increase yield and reduce cost. Further research may also explore the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
合成法
The synthesis method of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile involves the reaction of 3-nitrobenzaldehyde, 4-hydroxy-3-bromo-5-methoxybenzaldehyde, and benzyl cyanide in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile has potential applications in scientific research. This compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-22-12-17(10-19(14-25)18-8-5-9-20(13-18)26(27)28)11-21(24)23(22)30-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVASGRMHKYSH-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)
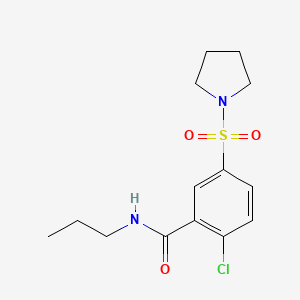
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)
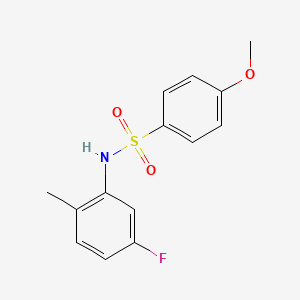
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)

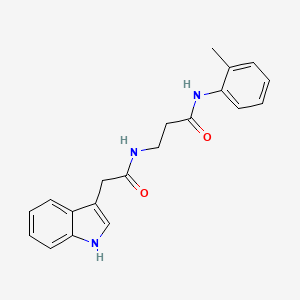
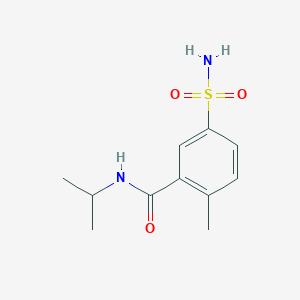
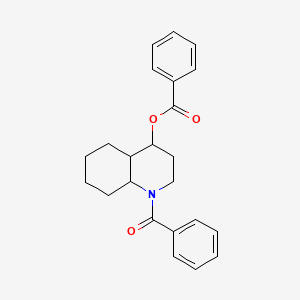
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
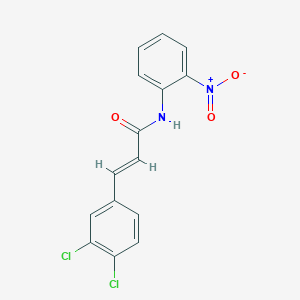
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)